molecular formula C16H15BrN4O3 B5746666 2-[(4-Bromophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide

2-[(4-Bromophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide

Cat. No.: B5746666
M. Wt: 391.22 g/mol
InChI Key: RUIRCLHHKKJXMY-VCHYOVAHSA-N
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Description

2-[(4-Bromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide is an organic compound that features both bromine and nitro functional groups

Properties

IUPAC Name

2-(4-bromoanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O3/c1-11(19-14-6-4-13(17)5-7-14)16(22)20-18-10-12-2-8-15(9-3-12)21(23)24/h2-11,19H,1H3,(H,20,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIRCLHHKKJXMY-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide typically involves the condensation of 4-bromoaniline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting Schiff base is then reacted with propanehydrazide to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazide groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of the bromine atom with other functional groups.

Scientific Research Applications

2-[(4-Bromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The presence of the bromine and nitro groups can also influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-4-bromophenyl)-N,N-dimethylamine
  • 2’-Bromo-4’-methylacetanilide

Uniqueness

Compared to similar compounds, 2-[(4-Bromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide is unique due to its combination of bromine and nitro functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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